![molecular formula C10H16O4 B7819020 Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate](/img/structure/B7819020.png)
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
Overview
Description
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemo- and Stereoselectivity in Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate demonstrates significant chemo- and stereoselectivity in reactions with organocopper reagents. The selectivity and yields achieved are influenced by the reagent's nucleophilicity. This compound offers insights into the mechanisms of anti selectivity in such reactions (Nilsson & Ullenius, 1994).
Copolymer Synthesis
This compound is utilized in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers have potential applications in bioconjugation, offering controlled molecular weight and composition (Rossi et al., 2008).
Polymerization and UV Sensitization
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is pivotal in the preparation and polymerization of vinyl monomers. The presence of the 1,3-dioxolane group in polymers serves as an internal ultraviolet sensitizer, which is crucial for understanding the crosslinking behavior under UV light (D′alelio & Huemmer, 1967).
Biocompatible Thermoresponsive Polymers
The compound is used in synthesizing biocompatible thermoresponsive polymers. These polymers display temperature-dependent solubility in water and have implications in biomedical applications, such as drug delivery systems (Qiao et al., 2010).
Relaxation Behavior in Polymers
Studies on the relaxation behavior of acrylate and methacrylate polymers containing dioxacyclopentane rings, such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, are significant. These studies provide insights into the mechanical and dielectric properties of these polymers, which are relevant for various industrial applications (García et al., 2001).
Synthesis of Four-Armed Amphiphilic Block Copolymer
Stereochemistry and Radical Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate plays a role in understanding the stereochemistry of radical reactions. The study of its reactions provides evidence for the pyramidal structure of radical centers, which is crucial in organic chemistry (Kobayashi & Simamura, 1973).
properties
IUPAC Name |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1COC(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.